molecular formula C9H16F3NO2S B12978316 (S)-2-(2-((3,3,3-Trifluoropropyl)sulfonyl)ethyl)pyrrolidine

(S)-2-(2-((3,3,3-Trifluoropropyl)sulfonyl)ethyl)pyrrolidine

Cat. No.: B12978316
M. Wt: 259.29 g/mol
InChI Key: PBYUJICRPRBBAK-QMMMGPOBSA-N
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Description

(S)-2-(2-((3,3,3-Trifluoropropyl)sulfonyl)ethyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a trifluoropropylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available pyrrolidine and 3,3,3-trifluoropropylsulfonyl chloride.

    Reaction Steps:

    Reaction Conditions: The reaction is typically carried out in an aprotic solvent like tetrahydrofuran at low temperatures to control the reactivity and ensure high yield.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (S)-2-(2-((3,3,3-Trifluoropropyl)sulfonyl)ethyl)pyrrolidine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological systems. It can serve as a probe to investigate enzyme-substrate interactions and the role of sulfonyl groups in biological activity.

Medicine

Medically, derivatives of this compound may exhibit pharmacological activity, making it a candidate for drug development. Its chiral nature allows for the exploration of enantioselective interactions with biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism by which (S)-2-(2-((3,3,3-Trifluoropropyl)sulfonyl)ethyl)pyrrolidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the sulfonyl group can influence the compound’s solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(2-(Methylsulfonyl)ethyl)pyrrolidine: Similar structure but with a methylsulfonyl group instead of a trifluoropropylsulfonyl group.

    (S)-2-(2-(Ethylsulfonyl)ethyl)pyrrolidine: Contains an ethylsulfonyl group.

    (S)-2-(2-(Phenylsulfonyl)ethyl)pyrrolidine: Features a phenylsulfonyl group.

Uniqueness

(S)-2-(2-((3,3,3-Trifluoropropyl)sulfonyl)ethyl)pyrrolidine is unique due to the presence of the trifluoropropyl group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C9H16F3NO2S

Molecular Weight

259.29 g/mol

IUPAC Name

(2S)-2-[2-(3,3,3-trifluoropropylsulfonyl)ethyl]pyrrolidine

InChI

InChI=1S/C9H16F3NO2S/c10-9(11,12)4-7-16(14,15)6-3-8-2-1-5-13-8/h8,13H,1-7H2/t8-/m0/s1

InChI Key

PBYUJICRPRBBAK-QMMMGPOBSA-N

Isomeric SMILES

C1C[C@H](NC1)CCS(=O)(=O)CCC(F)(F)F

Canonical SMILES

C1CC(NC1)CCS(=O)(=O)CCC(F)(F)F

Origin of Product

United States

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